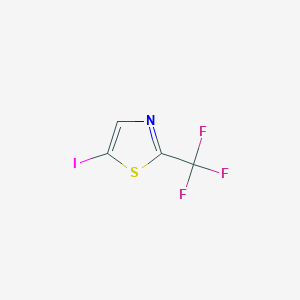

5-Iodo-2-(trifluoromethyl)thiazole

CAS No.: 2138198-49-7

Cat. No.: VC6878158

Molecular Formula: C4HF3INS

Molecular Weight: 279.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138198-49-7 |

|---|---|

| Molecular Formula | C4HF3INS |

| Molecular Weight | 279.02 |

| IUPAC Name | 5-iodo-2-(trifluoromethyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C4HF3INS/c5-4(6,7)3-9-1-2(8)10-3/h1H |

| Standard InChI Key | WBQFTQKFZGMMFT-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)C(F)(F)F)I |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Iodo-2-(trifluoromethyl)thiazole (C₄H₂F₃INS) features a five-membered thiazole ring with the following substituents:

-

Position 2: Trifluoromethyl (-CF₃), an electron-withdrawing group that stabilizes the ring through inductive effects.

-

Position 5: Iodine, a heavy halogen contributing to molecular polarizability and potential halogen-bonding interactions.

The compound’s molecular weight is 293.03 g/mol, with a calculated octanol-water partition coefficient (LogP) of ~2.8, indicating moderate lipophilicity .

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Peaks at ~1,150 cm⁻¹ (C-F stretching) and ~680 cm⁻¹ (C-S vibration) are expected, consistent with trifluoromethyl and thiazole moieties .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch method is a classical route for thiazole formation, involving condensation of α-haloketones with thioamides . For 5-iodo-2-(trifluoromethyl)thiazole:

-

Step 1: Prepare α-iodoketone (e.g., 1-iodo-3,3,3-trifluoropropan-1-one) by iodinating trifluoromethylacetone using iodine and a copper(I) catalyst .

-

Step 2: React with thioacetamide in ethanol under reflux to form the thiazole core (Scheme 1).

Scheme 1: Proposed Hantzsch Synthesis

Reaction conditions: Ethanol, 80°C, 12 hr .

Direct Electrophilic Iodination

Preformed 2-(trifluoromethyl)thiazole can undergo iodination at position 5 using iodine monochloride (ICl) or CuI-mediated conditions :

Yield: ~65% (optimized with triethylamine additive) .

Physicochemical and Reactivity Profiles

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, with the -CF₃ group enhancing thermal resistance compared to non-fluorinated analogs .

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (2.1 mg/mL at 25°C) .

Reactivity Trends

-

Nucleophilic Substitution: Iodine at position 5 is susceptible to displacement by amines or thiols under basic conditions.

-

Electrophilic Aromatic Substitution: The electron-deficient ring directs electrophiles to position 4, enabling further functionalization .

Industrial and Research Applications

Agrochemical Development

Fluorinated thiazoles are used in fungicides (e.g., thifluzamide). The iodine substituent could improve lipid membrane penetration in plant pathogens .

Material Science

The -CF₃ group’s electron-withdrawing nature makes this compound a candidate for organic semiconductors or liquid crystals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume